Boc-phe(4-NO2)-OH dcha
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Overview
Description
“Boc-phe(4-NO2)-OH dcha” is a chemical compound with the molecular formula C26H41N3O6 . It is also known as N-tert-BOC-p-nitro-L-phenylalanine dicyclohexylammonium .
Molecular Structure Analysis
The molecular structure of “Boc-phe(4-NO2)-OH dcha” is represented by the formula C26H41N3O6 . The molecular weight of the compound is 491.63 .Physical And Chemical Properties Analysis
“Boc-phe(4-NO2)-OH dcha” has a molecular weight of 491.63 . It should be stored at a temperature of -20°C .Scientific Research Applications
Application in Nanomedicine
- Specific Scientific Field: Nanomedicine
- Summary of the Application: The Phe-Phe motif, which “Boc-phe(4-NO2)-OH dcha” might be a part of, has been used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods of Application or Experimental Procedures: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The specific methods and technical details would depend on the particular application and the desired nanostructures.
- Summary of Results or Outcomes: The nanostructures based on the Phe-Phe motif have shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular application.
Application in Peptide Synthesis
- Specific Scientific Field: Peptide Synthesis
- Summary of the Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application or Experimental Procedures: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Application in Peptide Synthesis
- Specific Scientific Field: Peptide Synthesis
- Summary of the Application: The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
- Methods of Application or Experimental Procedures: The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBPPXVRTJXZEU-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe(4-NO2)-OH dcha |
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